molecular formula C19H18N2O4S B2691954 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide CAS No. 667913-41-9

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2691954
CAS No.: 667913-41-9
M. Wt: 370.42
InChI Key: SFPZBNGKGCJFFD-UHFFFAOYSA-N
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Description

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a methoxyphenoxy moiety, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with pyridine-2-carboxaldehyde to form an intermediate, which is then reacted with benzene-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(2-hydroxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide, while reduction of the sulfonamide group can produce 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-amine .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The methoxyphenoxy and pyridinylmethyl groups can enhance the compound’s binding affinity and specificity for certain targets, such as bacterial enzymes or cancer cell receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
  • 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-amine
  • 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-carboxamide

Uniqueness

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-24-18-7-2-3-8-19(18)25-16-9-11-17(12-10-16)26(22,23)21-14-15-6-4-5-13-20-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPZBNGKGCJFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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